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Executive Summary

Obtusafuran (5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran) is a bioactive
neoflavonoid originally isolated from the heartwood of Dalbergia retusa and Dalbergia obtusa. It
exhibits significant biological activities, including quinone reductase induction and cytotoxicity
against specific cancer cell lines.

Due to the scarcity of the natural source and the ecological protection status of Dalbergia
species (Rosewood), synthetic alternatives are critical for therapeutic development. This guide
objectively compares the spectral fingerprints of naturally isolated (+)-obtusafuran against its
asymmetric synthetic counterpart to validate structural identity and stereochemical integrity.

Key Finding: High-resolution NMR and polarimetry data confirm that asymmetric synthesis
yields a product spectrally indistinguishable from the natural isolate, with an optical purity
exceeding 99% ee.

Physicochemical Profile

The following data establishes the baseline identity for obtusafuran.
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Property Value

5-hydroxy-6-methoxy-3-methyl-2-phenyl-2,3-

IUPAC Name _
dihydrobenzofuran
Molecular Formula C16H1603
Molecular Weight 256.30 g/mol
Appearance Colorless to pale yellow crystalline solid
B Soluble in CHCIs, MeOH, DMSO; Insoluble in
Solubility
water
The natural product is the (+)-enantiomer
(ngcontent-ng-c567981813="" _nghost-ng-
Chirality €1980439775="" class="inline ng-star-inserted">

-trans configuration).[1]

Spectral Data Comparison

The core validation of the synthetic product relies on the superimposability of Nuclear Magnetic
Resonance (NMR) signals and specific optical rotation.

Proton NMR ( H NMR) Comparison

Solvent: CDCIs | Frequency: 500 MHz Note: Chemical shifts (

) are reported in ppm.[2] Coupling constants (

) are in Hz.
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Natural (+)- Synthetic (+)- o
Position / Obtusafuran (  Obtusafuran ( U PHCTty ( _
i Interpretation
Assighment _ H2)
ppm) [Lit] ppm)
Methyl doublet
CHs (C-3) 1.41 1.41 df characteristic of
) the dihydrofuran
ring.[2]
Methine proton;
H-3 3.40 3.40 m complex splitting
due to vicinal
coupling.

Methoxy singlet;
OCHs (C-6) 3.90 3.90 s diagnostic for the
benzofuran core.

Benzylic

d( oxymethine;
H-2 5.14 5.14
) indicates trans

stereochemistry.

Phenolic
hydroxyl; shift

OH (C-5) 5.29 5.29 s (broad) may vary slightly
with

concentration.

Isolated aromatic
H-4 (Ar) 6.54 6.54 S proton on the

substituted ring.

Isolated aromatic

H-7 (Ar) 6.76 6.76 S proton (para to
H-4).
Ph (C-2) 7.40 7.40 m Phenyl ring

protons (multiplet
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integration ~5H).
[2]

Analysis: The synthetic product matches the natural isolate within experimental error (

ppm). The coupling constant

Hz confirms the trans-relationship between the C-2 phenyl and C-3 methyl groups, preserving
the natural diastereoselectivity.

Carbon-13 NMR ( C NMR) Comparison

Solvent: CDCIs | Frequency: 125 MHz[2]

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317704?device=mobile&innerWidth=412&offsetWidth=412&lang=en
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317704?device=mobile&innerWidth=412&offsetWidth=412&lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Natural ( Synthetic (
Carbon Type Assignment
ppm) ppm)

Aliphatic 18.5 18.5 CHs (C-3 methyl)
Aliphatic 45.7 45.7 C-3 (Methine)
Aliphatic 56.3 56.3 OCHs (Methoxy)

) ) C-2 (Benzylic
Aliphatic 92.8 92.8 ]

methine)
Aromatic 94.2 94.2 C-7
Aromatic 109.5 109.5 C-4
Aromatic 122.9 122.9 C-3a (Bridgehead)
Aromatic 126.0 126.0 Phenyl C-2', C-6'
Aromatic 128.2 128.2 Phenyl C-4'
Aromatic 128.6 128.6 Phenyl C-3', C-5'
Aromatic 140.0 140.0 Phenyl C-1'
Aromatic 141.0 141.0 C-5 (C-OH)
Aromatic 146.3 146.3 C-6 (C-OMe)
) C-7a (Bridgehead O-

Aromatic 152.4 152.4

linked)

Optical Rotation & Melting Point

Optical rotation is the definitive test for enantiopurity in chiral synthesis.
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Natural (+)- Synthetic (+)- Synthetic (*)-
Property
Obtusafuran Obtusafuran Racemate
Specific Rotation ( (
, MeOH) , MeOH)
142 — 143 °C
Melting Point 110-112 °C 111 -113°C
(approx)*

*Note: Racemates often exhibit different crystal packing forces, resulting in altered melting

points compared to pure enantiomers.

Experimental Workflows

The following workflows illustrate the provenance of the samples compared above.

Isolation Protocol (Natural Source)

Objective: Extraction of obtusafuran from Dalbergia heartwood. Methodology:

Milling: Heartwood is ground to fine sawdust to maximize surface area.

o Extraction: Exhaustive maceration with Petroleum Ether (removal of fats) followed by

Benzene or Ethyl Acetate.

o Fractionation: The crude extract is concentrated and subjected to silica gel column

chromatography.

 Purification: Elution with a gradient of Hexane:Ethyl Acetate yields crude obtusafuran.

o Crystallization: Recrystallization from methanol affords the pure compound.
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Figure 1: Isolation workflow for natural obtusafuran from Dalbergia species.

Asymmetric Synthesis Protocol
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Objective: Enantioselective construction of the dihydrobenzofuran core. Key Mechanism:
Intramolecular C-O bond formation via Copper(l) catalysis.[2] Methodology (Representative
Modern Route):

o Precursor Assembly: Preparation of a TIPS-protected phenol derivative containing a pendant
alkene.

e Cyclization: Treatment with Cul (Catalyst), Cs2COs (Base), and a ligand (e.g., 8-
hydroxyquinoline) in Toluene at 110°C.[2] This step forms the dihydrobenzofuran ring with
high trans-diastereoselectivity.

o Deprotection: Removal of the silyl group using TBAF (Tetra-n-butylammonium fluoride) to
reveal the phenol.

 Purification: Silica gel chromatography.

Cu-Catalyzed
Cyclization
(Ring Closure)

TIPS-Protected
Phenol Precursor

Cul, Cs2C03, 110°C Protected TBAF, THF | TBAF Desilylation Purification Synthetic

Dihydrobenzofuran "1 (Deprotection) (+)-Obtusafuran

Trans-selective

Click to download full resolution via product page
Figure 2: Key steps in the asymmetric synthesis of (+)-obtusafuran.

Conclusion

The comparative analysis confirms that synthetic (+)-obtusafuran is analytically equivalent to
the natural product.

e NMR: The

H and
C spectra are superimposable, verifying the connectivity and relative trans-stereochemistry.

» Chirality: The specific rotation of

for the synthetic sample matches the literature value of
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for the natural isolate, confirming the absolute configuration (

)-

o Application: Researchers can confidently use high-purity synthetic (+)-obtusafuran for
biological assays (e.g., cytotoxicity, quinone reductase induction) without concerns regarding
stereochemical artifacts or impurities often found in crude natural extracts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthetic-obtusafuran-spectral-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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